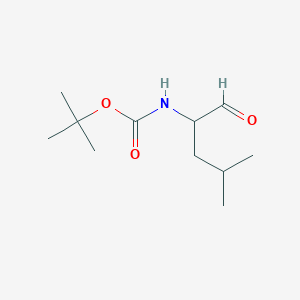

tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBRFZHUKLKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91254-81-8 | |

| Record name | tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method involves the use of tert-butyl carbamate and 4-methyl-2-pentanone under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Reagent in Organic Synthesis

Tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate is primarily used as a reagent in organic synthesis. It serves as a protecting group for amines and carboxylic acids, facilitating the selective functionalization of complex molecules. This compound can stabilize reactive intermediates during multi-step syntheses, allowing for higher yields and improved selectivity in reactions.

Table 1: Key Reactions Involving this compound

Development of Therapeutics

In medicinal chemistry, this compound has been investigated for its role in developing novel therapeutic agents, particularly protease inhibitors. Its structural properties allow for the modulation of biological activity against various targets, including cysteine proteases implicated in diseases like Toxoplasmosis.

Case Study: Inhibition of Toxoplasma gondii Cathepsin L

Research has shown that derivatives of this compound can inhibit Toxoplasma gondii cathepsin L effectively. A series of dipeptide nitrile inhibitors were synthesized, demonstrating improved potency and selectivity against the target enzyme with IC50 values reaching as low as 5 nM. This highlights the compound's potential in treating chronic Toxoplasmosis infections .

CNS Penetration Studies

The compound's ability to penetrate the blood-brain barrier (BBB) has also been a focal point in research. Modifications to the structure have been made to enhance CNS permeability while maintaining efficacy against specific targets. Studies indicate that certain analogs exhibit favorable brain-to-plasma ratios, making them promising candidates for neurological applications .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on cysteine proteases involved in various pathological processes. The compound's derivatives have shown significant inhibitory effects on human cysteine cathepsins, which are crucial targets for drug development against cancer and other diseases.

Table 2: Inhibitory Effects on Cysteine Proteases

Toxicological Studies

Safety assessments have revealed that this compound exhibits harmful effects if ingested or upon skin contact, classifying it under acute toxicity categories. Understanding these safety profiles is essential for its application in pharmaceuticals and biochemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include covalent bonding with active sites or non-covalent interactions with protein surfaces .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Carbamate Analogs

Key Observations :

- Functional Groups: The target compound’s keto group at the 1-position distinguishes it from analogs with hydroxyl (e.g., ) or cyano groups (e.g., ), impacting hydrogen-bonding capacity and reactivity.

- Ring Systems: Analogs like the 4-cyanooxane derivative () introduce rigidity, altering solubility and conformational flexibility compared to the linear pentan-2-yl chain.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s LogP of 2.2 reflects moderate lipophilicity, ideal for membrane permeability in drug candidates. The benzyl-substituted rac-131 is more lipophilic (estimated LogP ~3.5), which may enhance blood-brain barrier penetration .

- Polar Surface Area (PSA): Analogs with polar groups (e.g., 4-cyanooxane, PSA 78.5 Ų) exhibit higher solubility in polar solvents compared to the parent compound .

Biological Activity

tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate is an organic compound characterized by its complex structure, which includes a tert-butyl group and a carbamate functional group. This compound has garnered interest primarily due to its role as an intermediate in the synthesis of Carfilzomib, a potent proteasome inhibitor used in cancer therapy. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO4, with a molecular weight of 271.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various biological applications. The compound also features a chiral center, which may contribute to stereoselectivity in biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| Lipophilicity | High |

| Chiral Center | Yes |

Synthesis and Applications

This compound serves primarily as an intermediate in the synthesis of therapeutic agents targeting cancer pathways. Its structural characteristics make it valuable in drug design, particularly for compounds requiring specific stereochemical configurations for efficacy. The synthesis typically involves several steps, highlighting its importance in medicinal chemistry.

Carfilzomib Synthesis

Carfilzomib is a well-known proteasome inhibitor used in the treatment of multiple myeloma. The synthesis of Carfilzomib involves this compound as a critical intermediate. Studies have shown that Carfilzomib exhibits potent anti-cancer activity by inducing apoptosis in cancer cells through proteasome inhibition.

Interaction Profiles

Research indicates that the unique structure of this compound allows it to interact with specific enzymes involved in cancer pathways. For instance, the presence of an oxirane moiety may enhance its reactivity towards nucleophiles, which could be further explored for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed transformations , as demonstrated in the preparation of structurally analogous carbamates . Key steps include:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety under anhydrous conditions.

- Aldehyde formation : Oxidation or deprotection steps to generate the 1-oxopentan-2-yl moiety.

Optimization strategies: - Temperature control : Maintaining reactions at 0–5°C during Boc protection minimizes side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) achieves >90% purity .

Q. How can researchers confirm the structure and purity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Compare experimental data to literature values (e.g., δ 9.5 ppm for the aldehyde proton, δ 1.4 ppm for tert-butyl groups) .

- IR spectroscopy : Confirm the presence of carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for Boc and ketone groups).

- Mass spectrometry (MS) : Validate molecular weight (C₁₁H₂₁NO₃, [M+H]⁺ = 216.16) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral carbamate derivatives like this compound?

Methodological Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., S-configured amino acids) to preserve stereochemistry .

- Low-temperature reactions : Conduct coupling steps at –20°C to slow epimerization.

- Catalyst selection : Employ non-racemizing reagents (e.g., HATU instead of EDCI for amide bond formation).

- Monitoring enantiomeric excess (ee) : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to verify >98% ee .

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR shifts with GIAO method. Compare computed vs. observed δ values .

- Solvent effects : Account for deuterated solvent shifts (e.g., CDCl₃) in simulations.

- Tautomer analysis : Investigate aldehyde-keto equilibria that may alter peak positions .

- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Batch vs. flow chemistry : Transitioning from small-scale batch reactions to continuous flow systems requires precise control of residence time and mixing efficiency to avoid diastereomer formation.

- Purification scalability : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures) for cost-effective isolation .

- Reaction monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track intermediates in real time.

- Thermal stability : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>150°C observed for Boc-protected analogs) .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M in dioxane) at 25–50°C and monitor Boc deprotection via TLC or LC-MS.

- Kinetic analysis : Plot % degradation vs. time to determine rate constants (k) and half-life (t₁/₂). Conflicting reports may arise from solvent polarity effects (e.g., stability in THF vs. MeOH) .

- Computational modeling : Use pKa predictions (ACD/Labs) to assess protonation susceptibility of the carbamate group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.